molecular formula C13H10ClNOS B12555853 Benzamide, 4-chloro-N-(4-mercaptophenyl)- CAS No. 178671-47-1

Benzamide, 4-chloro-N-(4-mercaptophenyl)-

Cat. No.: B12555853
CAS No.: 178671-47-1
M. Wt: 263.74 g/mol
InChI Key: QZKCSEJIUOKBRH-UHFFFAOYSA-N
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Description

Benzamide, 4-chloro-N-(4-mercaptophenyl)-: is an organic compound with the molecular formula C13H10ClNOS. This compound is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the 4-position and a mercaptophenyl group at the N-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives, including Benzamide, 4-chloro-N-(4-mercaptophenyl)-, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields.

Industrial Production Methods: Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions: Benzamide, 4-chloro-N-(4-mercaptophenyl)- undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Benzamide, 4-chloro-N-(4-mercaptophenyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 4-chloro-N-(4-mercaptophenyl)- involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    4-Chloro-N-(4-methoxyphenyl)benzamide: A similar compound with a methoxy group instead of a mercapto group.

    N-(pyrimidin-2-yl)alkyl/arylamide derivatives: Known for their quorum sensing inhibitory effects.

Uniqueness: Benzamide, 4-chloro-N-(4-mercaptophenyl)- is unique due to the presence of both chlorine and mercapto groups, which confer distinct chemical reactivity and biological activity compared to other benzamide derivatives .

Properties

CAS No.

178671-47-1

Molecular Formula

C13H10ClNOS

Molecular Weight

263.74 g/mol

IUPAC Name

4-chloro-N-(4-sulfanylphenyl)benzamide

InChI

InChI=1S/C13H10ClNOS/c14-10-3-1-9(2-4-10)13(16)15-11-5-7-12(17)8-6-11/h1-8,17H,(H,15,16)

InChI Key

QZKCSEJIUOKBRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S)Cl

Origin of Product

United States

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